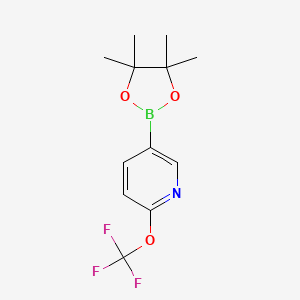

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridin

Übersicht

Beschreibung

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethoxy group and a boronate ester moiety. The presence of these functional groups imparts distinctive chemical properties to the compound, making it valuable for a range of applications.

Wissenschaftliche Forschungsanwendungen

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: The compound is employed in the development of bioactive molecules and probes for studying biological processes.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Wirkmechanismus

Target of Action

This compound is a boronic ester, which are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are fundamental in organic chemistry and drug discovery .

Mode of Action

The mode of action of this compound is likely related to its role in the Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a partner for the palladium-catalyzed

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine typically involves the reaction of 2-(trifluoromethoxy)pyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and base conditions to facilitate the formation of the boronate ester linkage. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including catalyst loading, reaction time, and temperature, is crucial to achieving high efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:

Oxidation: The boronate ester moiety can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The pyridine ring can undergo reduction reactions to form dihydropyridine derivatives.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium periodate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, dihydropyridine derivatives, and various substituted pyridine compounds. These products can be further utilized in subsequent chemical transformations or as intermediates in the synthesis of more complex molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

2-(Trifluoromethoxy)pyridine: Does not contain the boronate ester moiety, limiting its applications in boron chemistry.

5-Bromo-2-(trifluoromethoxy)pyridine: Contains a bromine atom instead of the boronate ester, leading to different reactivity and applications.

Uniqueness

The uniqueness of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine lies in its combination of the boronate ester and trifluoromethoxy functional groups. This combination imparts distinctive chemical properties, such as enhanced reactivity and stability, making it a valuable compound for a wide range of scientific and industrial applications.

Biologische Aktivität

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine is a compound of significant interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. The presence of the trifluoromethoxy group and the dioxaborolane moiety contributes to its reactivity and interaction with biological systems. This article reviews the current understanding of its biological activity, including pharmacological effects and potential therapeutic applications.

- Chemical Formula : C12H14B F3 O3

- Molecular Weight : 283.05 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the dioxaborolane moiety can participate in nucleophilic reactions. These properties may facilitate interactions with enzymes or receptors involved in disease pathways.

Antiviral Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit antiviral properties. For instance, compounds similar to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine have shown effectiveness against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). In bioassays:

- Protective Activity : Compounds demonstrated protective effects at concentrations of 500 μg/mL.

- Curative Activity : Some derivatives exhibited curative activities exceeding that of standard antiviral agents.

| Compound | Protective Activity (%) | Curative Activity (%) | EC50 (μg/mL) |

|---|---|---|---|

| A1 | 64.1 | 68.6 | 347.8 |

| A3 | 61.0 | 61.0 | 359.64 |

Enzyme Modulation

The compound's structural features allow it to modulate enzyme activity:

- Superoxide Dismutase (SOD) : Enhances activity post-infection.

- Polyphenol Oxidase (PPO) : Increased levels observed in treated plants.

- Phenylalanine Ammonialyase (PAL) : Upregulated in response to viral infection.

These enzymes play crucial roles in plant defense mechanisms and secondary metabolite production.

Case Studies

-

Antiviral Efficacy :

A study tested various pyridine derivatives against TMV and CMV. The compound A16 showed significant enhancement of SOD and PPO activities compared to controls, indicating its potential as a plant activator against viral infections . -

Pharmacological Profiles :

In animal models, similar compounds were evaluated for their anti-inflammatory and antioxidant properties. Results indicated that these compounds could inhibit inflammatory pathways effectively while promoting antioxidant defenses .

Toxicological Considerations

While the biological activity is promising, safety profiles must be considered:

Eigenschaften

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF3NO3/c1-10(2)11(3,4)20-13(19-10)8-5-6-9(17-7-8)18-12(14,15)16/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCDWSJOWPTZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855727 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352741-13-9 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.